1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-19-14-17-11-5-4-9(7-12(11)21-14)16-13(18)15-8-10-3-2-6-20-10/h2-7H,8H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQXQWOUVVNTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183670 | |
| Record name | N-[2-(Methylthio)-6-benzothiazolyl]-N′-(2-thienylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207000-48-3 | |
| Record name | N-[2-(Methylthio)-6-benzothiazolyl]-N′-(2-thienylmethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207000-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Methylthio)-6-benzothiazolyl]-N′-(2-thienylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2-aminobenzothiazole with methylthiol and thiophene derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea exhibits a range of biological activities:
1. Anticancer Activity:
The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, indicating its potential for development as an anticancer agent .
2. Antimicrobial Properties:
Research indicates that benzothiazole derivatives, including this compound, possess significant antibacterial and antifungal activities. Studies have reported moderate to good efficacy against various microbial strains, making it a candidate for further exploration in infectious disease treatment .
3. Anti-inflammatory Effects:
Preclinical studies suggest that this compound may exert anti-inflammatory effects by inhibiting specific inflammatory pathways. This property could be beneficial in developing treatments for chronic inflammatory conditions .
Applications in Research and Industry
This compound has several promising applications:
1. Medicinal Chemistry:
Due to its biological activities, this compound is being explored as a lead structure for developing new drugs targeting cancer and infectious diseases. Its unique chemical structure allows for modifications that can enhance potency and selectivity against specific targets .
2. Material Science:
The compound can serve as a building block for synthesizing new materials with specific properties such as conductivity and fluorescence. These materials could find applications in electronic devices or sensors.
3. Agricultural Chemistry:
Given its antimicrobial properties, there is potential for developing agricultural products that can protect crops from pathogens while being environmentally friendly .
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of N,N′-diaryl or heteroaryl ureas with benzothiazole or thiophene substituents. Key structural analogs include:
Key Observations :
Physical and Chemical Properties
Comparative data on melting points (mp), molecular weights (MW), and spectral characteristics:
*Calculated MW based on structure.
Key Observations :
SAR Insights :
- Methylthio vs. Chloro : Methylthio groups may reduce toxicity compared to chloro substituents (e.g., 9e) while maintaining lipophilicity .
Biological Activity
1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea, a compound within the benzothiazole derivative class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and specific biological effects, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane under reflux conditions, followed by purification through column chromatography to yield the desired product.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The compound acts as an inhibitor of various enzymes and receptors, particularly kinases involved in cell signaling pathways associated with cancer progression. Such interactions can lead to significant biological effects, including anticancer and anti-inflammatory activities .
Biological Activities
The compound exhibits a wide range of biological activities, which can be summarized as follows:
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Anticancer Activity : A study demonstrated that this compound reduced cell viability in U937 cells with an IC50 value of 16.23 μM, outperforming etoposide (17.94 μM) .
- Antimicrobial Effects : In vitro tests revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Effects : The compound was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Q & A
Q. Optimization tips :
- Monitor reaction progress via TLC or LC-MS to identify incomplete coupling.
- Adjust stoichiometry (e.g., 1.2 equivalents of isocyanate) and reflux times (12–24 hrs) to maximize yield .
Basic: How can NMR spectroscopy confirm the structural integrity of this compound?
Answer:
Critical NMR features to analyze include:
- 1H NMR :
- 13C NMR :
Validation : Compare experimental data with computed spectra (e.g., DFT calculations) or structurally similar compounds .
Advanced: What strategies are effective for studying the structure-activity relationship (SAR) of this compound in biological systems?
Answer:
SAR analysis requires systematic modification of substituents and evaluation of biological responses:
- Core modifications : Replace the methylthio group with other sulfur-containing moieties (e.g., sulfoxide, sulfone) to assess electronic effects on target binding .
- Substituent variation : Synthesize analogs with altered thiophene substituents (e.g., methyl, halogen) to probe steric and hydrophobic interactions .
- Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., antimicrobial MIC tests) to correlate structural changes with activity. For example, urea derivatives with electron-withdrawing groups on benzothiazole show enhanced antibacterial activity .
Data interpretation : Apply multivariate analysis (e.g., PCA) to identify dominant SAR trends and validate hypotheses via molecular docking .
Advanced: How can crystallographic data resolve conformational ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination:
- Data collection : Use synchrotron radiation or a high-resolution diffractometer (e.g., Bruker D8 QUEST) to resolve heavy atoms (sulfur in benzothiazole/thiophene) .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Challenges :
Visualization : Mercury software can analyze packing interactions (e.g., hydrogen bonds between urea NH and sulfurs) and void volumes relevant to solubility .
Advanced: How do solvent and temperature conditions influence the stability of this compound during storage?
Answer:
Stability studies should include:
- Degradation pathways : Monitor hydrolysis of the urea moiety in aqueous buffers (pH 2–12) via HPLC. Urea derivatives degrade rapidly under acidic/basic conditions, forming benzothiazole amines and CO₂ .
- Temperature effects : Accelerated stability testing at 40–60°C in inert atmospheres (argon) reveals decomposition thresholds. Store lyophilized samples at -20°C to prevent thioether oxidation .
- Solvent selection : DMSO-d6 for NMR studies may cause sulfoxide formation over time; use fresh solutions and validate purity via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
